molecular formula C26H30N4O3 B11002269 3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isobutyl-1H-indol-3-YL)ethyl]propanamide

3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isobutyl-1H-indol-3-YL)ethyl]propanamide

Cat. No.: B11002269
M. Wt: 446.5 g/mol
InChI Key: DBTBSQASKYDIJN-UHFFFAOYSA-N
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Description

    Chemical Name: 3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1-isobutyl-1H-indol-3-yl)ethyl]propanamide.

    Molecular Formula: C₁₂H₁₂N₂O₄.

    Molecular Weight: 248.23 g/mol.

  • This compound belongs to the class of benzodiazepines, which are heterocyclic compounds with a diazepine ring fused to a benzene ring. It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, amidation, and alkylation. One common route starts with the cyclization of an appropriate precursor to form the benzodiazepine core.

      Reaction Conditions: Specific reaction conditions depend on the synthetic pathway chosen.

      Industrial Production: While I don’t have direct information on industrial-scale production, research laboratories typically synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the benzodiazepine core, which can have diverse biological activities.

  • Scientific Research Applications

      Medicine: Benzodiazepines are well-known for their anxiolytic, sedative, and muscle relaxant properties. This compound may have similar effects.

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its interactions with receptors and potential therapeutic applications.

      Industry: Limited information is available, but it could find applications in drug development.

  • Mechanism of Action

    • It likely interacts with GABA receptors, modulating inhibitory neurotransmission.
    • Further studies are needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzodiazepines, such as diazepam and lorazepam.

      Uniqueness: Its specific substituents and structural features set it apart.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research. For further specifics, consult scientific literature

    Properties

    Molecular Formula

    C26H30N4O3

    Molecular Weight

    446.5 g/mol

    IUPAC Name

    3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-[1-(2-methylpropyl)indol-3-yl]ethyl]propanamide

    InChI

    InChI=1S/C26H30N4O3/c1-17(2)15-30-16-18(19-7-4-6-10-23(19)30)13-14-27-24(31)12-11-22-26(33)28-21-9-5-3-8-20(21)25(32)29-22/h3-10,16-17,22H,11-15H2,1-2H3,(H,27,31)(H,28,33)(H,29,32)

    InChI Key

    DBTBSQASKYDIJN-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CN1C=C(C2=CC=CC=C21)CCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

    Origin of Product

    United States

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